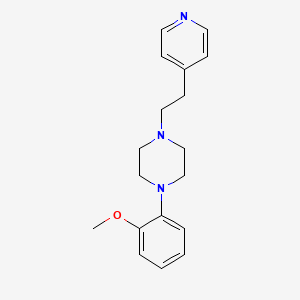![molecular formula C17H15F3N4O3 B8337893 6-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxylic acid](/img/structure/B8337893.png)
6-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxylic acid
Vue d'ensemble
Description
6-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring substituted with a piperazine moiety and a trifluoromethylbenzoyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxylic acid typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The process begins with the protection of diamines, followed by the formation of sulfonium salts, and subsequent aza-Michael addition to yield the desired piperazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity . These methods are advantageous for large-scale production due to their efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
6-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxylic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as stearoyl-CoA desaturase (SCD), which is involved in lipid metabolism . This inhibition can lead to reduced lipid levels in cells and has potential therapeutic implications for conditions like acne .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazine ring structure and exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Piperazine Derivatives: These compounds contain the piperazine moiety and are known for their antiviral, antipsychotic, and antimicrobial activities.
Uniqueness
6-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxylic acid is unique due to the presence of the trifluoromethylbenzoyl group, which can enhance its pharmacokinetic properties and biological activity . This makes it a valuable compound for further research and development in medicinal chemistry.
Propriétés
Formule moléculaire |
C17H15F3N4O3 |
|---|---|
Poids moléculaire |
380.32 g/mol |
Nom IUPAC |
6-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C17H15F3N4O3/c18-17(19,20)12-4-2-1-3-11(12)15(25)24-9-7-23(8-10-24)14-6-5-13(16(26)27)21-22-14/h1-6H,7-10H2,(H,26,27) |
Clé InChI |
WCGBJDMVMJWYNK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=NN=C(C=C2)C(=O)O)C(=O)C3=CC=CC=C3C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














